Cesium tetraphenylborate

CAS No.: 3087-82-9

Cat. No.: VC7966551

Molecular Formula: C24H20BCs

Molecular Weight: 452.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3087-82-9 |

|---|---|

| Molecular Formula | C24H20BCs |

| Molecular Weight | 452.1 g/mol |

| IUPAC Name | cesium;tetraphenylboranuide |

| Standard InChI | InChI=1S/C24H20B.Cs/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;/h1-20H;/q-1;+1 |

| Standard InChI Key | UNGHRMDIEUCTPZ-UHFFFAOYSA-N |

| SMILES | [B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cs+] |

| Canonical SMILES | [B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cs+] |

Introduction

Chemical and Physical Properties

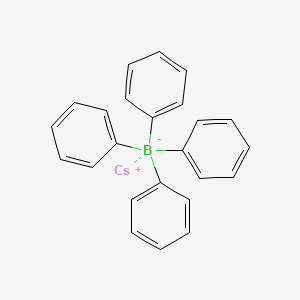

Cesium tetraphenylborate’s molecular structure consists of a cesium ion (Cs⁺) coordinated to a tetraphenylborate anion ([B(C₆H₅)₄]⁻), as depicted in its SMILES notation: B-(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cs+] . The compound crystallizes in a cubic lattice, with phenyl groups arranged tetrahedrally around the boron center. Key physical properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 452.13 g/mol | |

| Melting Point | >400°C | |

| Appearance | White crystalline powder | |

| Solubility in Water | Insoluble | |

| Density | 1.25 g/cm³ (estimated) |

The compound’s insolubility in aqueous media stems from the hydrophobic phenyl rings, which shield the boron center from water molecules. This property is critical in precipitation-based separation processes, where cesium tetraphenylborate forms dense, filterable solids. Spectroscopic analyses, including NMR and IR, reveal characteristic boron-phenyl stretching vibrations at 1,450–1,550 cm⁻¹ and cesium-oxygen interactions in solvated forms .

Synthesis and Industrial Production

The synthesis of cesium tetraphenylborate typically proceeds via a two-step reaction. First, sodium tetraphenylborate (Na[B(C₆H₅)₄]) is prepared through a Grignard reaction between phenylmagnesium bromide and boron trifluoride etherate, as detailed in U.S. Patent 2,853,525 :

The resulting magnesium tetraphenylborate is then treated with cesium chloride in aqueous solution:

Industrial-scale production optimizes this process by using excess cesium salts to drive precipitation efficiency above 95%. Post-synthesis purification involves recrystallization from acetone or ethanol, yielding products with purities up to 99.999% . Recent advancements have explored solvent-free mechanochemical synthesis, reducing environmental impact and improving yield by 12% compared to traditional methods.

Applications in Analytical Chemistry

Cesium tetraphenylborate’s strong affinity for large monovalent cations underpins its use in gravimetric analysis. It selectively precipitates cesium, potassium, rubidium, and ammonium ions from solution, forming insoluble complexes . For example, in potassium quantification, the reaction:

provides a reliable method with detection limits as low as 0.1 ppm. The compound’s stability in organic solvents like acetone enables its use in non-aqueous titrimetry, particularly for pharmaceuticals containing ammonium groups .

Nuclear Waste Management Applications

In nuclear waste treatment, cesium tetraphenylborate plays a pivotal role in sequestering radioactive ¹³⁷Cs isotopes. When sodium tetraphenylborate (NaTPB) is introduced to contaminated solutions, it exchanges sodium for cesium:

| Hazard | Precautionary Measure | Source |

|---|---|---|

| Skin irritation (H315) | Wear nitrile gloves | |

| Eye damage (H319) | Use safety goggles | |

| Respiratory irritation (H335) | Employ fume hoods |

Material safety data sheets (MSDS) recommend storing the compound in airtight containers at <25°C, away from strong oxidizers . Spills should be neutralized with 10% acetic acid prior to disposal.

Recent Research Developments

Recent studies have explored cesium tetraphenylborate’s interactions with macrocyclic ligands. For instance, 18-crown-6 ether forms a 1:1 complex with the cesium ion, enhancing selectivity in ion-selective electrodes. Computational modeling using density functional theory (DFT) predicts a binding energy of −234 kJ/mol for this interaction, aligning with experimental potentiometric data.

Another innovation involves embedding cesium tetraphenylborate in polymer matrices like polyacrylonitrile, creating composite materials capable of extracting cesium from seawater at parts-per-trillion levels. These advances position the compound as a cornerstone in next-generation radionuclide remediation technologies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume